3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine
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Overview
Description
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is an organic compound with the molecular formula C10H16BrNO. It is a derivative of dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of a bromine atom, an isobutoxy group, and a methyl group attached to the dihydropyridine ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine typically involves the bromination of 1-isobutoxy-4-methyl-1,2-dihydropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursorsOptimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative or reduced to the tetrahydropyridine form.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted dihydropyridines
- Oxidized pyridine derivatives
- Reduced tetrahydropyridines
- Coupled products with new carbon-carbon bonds .
Scientific Research Applications
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is primarily related to its interaction with biological targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The bromine and isobutoxy groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Isobutoxy-4-methyl-1,2-dihydropyridine
- 3-Bromo-1-methoxy-4-methyl-1,2-dihydropyridine
- 3-Bromo-1-isobutoxy-4-ethyl-1,2-dihydropyridine
Comparison: Compared to its analogs, 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The isobutoxy group also contributes to its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Biological Activity
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Molecular Formula: C12H16BrN
Molecular Weight: 255.17 g/mol
IUPAC Name: 3-Bromo-1-isobutoxy-4-methylpyridine
Canonical SMILES: BrC1=CC(NC(=C1)C(C)C)OCC
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains.
- Antifungal Properties: Preliminary studies suggest effectiveness against fungal pathogens.
- Calcium Channel Modulation: Similar compounds are known to act as L-type calcium channel blockers, which may be relevant for cardiovascular applications.
The biological activity of this compound is believed to involve interactions with cellular targets that modulate ion channels and influence cellular signaling pathways. This can lead to alterations in cell membrane permeability and subsequent physiological effects.
Antimicrobial Studies
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated significant activity against:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 8 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antifungal Activity
In vitro assays demonstrated that the compound inhibited the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The results showed an IC50 value of approximately 15 µg/mL for Candida albicans, indicating moderate antifungal activity.
Structure-Activity Relationship (SAR)
The biological activity of dihydropyridines often correlates with specific structural features. Modifications at the bromine and isobutoxy positions can significantly influence potency and selectivity for biological targets. For instance, compounds with longer alkyl chains at the nitrogen atom generally exhibit enhanced activity.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with other dihydropyridine derivatives known for their pharmacological effects:
Compound | Biological Activity | Reference |
---|---|---|
4-Methyl-1,2-dihydropyridine | Calcium channel blocker | |
3-Bromo-4-methylpyridine | Antimicrobial | |
3-Isobutoxy-4-methylpyridine | Antifungal |
This comparison highlights the unique profile of this compound in terms of its combined antimicrobial and antifungal properties.
Properties
Molecular Formula |
C10H16BrNO |
---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
3-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
InChI |
InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
MYHXUHDLHPMIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C=C1)OCC(C)C)Br |
Origin of Product |
United States |
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